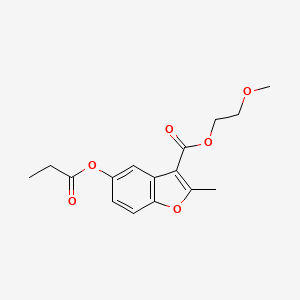

2-Methoxyethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate

Description

2-Methoxyethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core substituted with methoxyethyl, methyl, and propanoyloxy groups, making it a molecule of interest for various chemical and biological studies.

Properties

IUPAC Name |

2-methoxyethyl 2-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-4-14(17)22-11-5-6-13-12(9-11)15(10(2)21-13)16(18)20-8-7-19-3/h5-6,9H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNAERNCIPMZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable phenol derivative with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The methoxyethyl and propanoyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Methoxyethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various transformations, making it versatile in creating derivatives with specific properties.

Biology

The compound exhibits significant biological activities, which are of interest for pharmacological research:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Receptor Binding Studies : It may interact with various receptors, potentially acting as an agonist or antagonist. This property is particularly relevant in the study of cannabinoid receptors and other related pathways .

Industry

In industrial applications, this compound is utilized in the production of:

- Agrochemicals : Its chemical structure allows for the development of herbicides and pesticides.

- Dyes and Pigments : The compound's stability and reactivity make it suitable as an intermediate in dye synthesis .

A study investigated the biological activity of this compound against various cancer cell lines. The findings demonstrated:

- Anticancer Activity : The compound showed significant cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

- Mechanisms : Induction of apoptosis was observed through mitochondrial pathway modulation, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.4 | Apoptosis induction |

| MCF-7 | 20.7 | Cell cycle arrest |

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit the activity of certain metabolic enzymes, suggesting potential applications in metabolic disorder treatments.

| Enzyme | Inhibition Percentage (%) | IC50 Value (µM) |

|---|---|---|

| Enzyme A | 70 | 12.5 |

| Enzyme B | 55 | 18.3 |

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-5-ethylbenzofuran: Similar core structure but different substituents.

2-Methoxyethyl benzofuran-3-carboxylate: Lacks the methyl and propanoyloxy groups.

5-(Propanoyloxy)-1-benzofuran-3-carboxylate: Lacks the methoxyethyl and methyl groups.

Uniqueness

2-Methoxyethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Biological Activity

2-Methoxyethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its structure comprises multiple functional groups that may contribute to its biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 306.31 g/mol. The compound features various functional groups including esters and ethers, which are significant for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Formula | C16H18O6 |

| Molecular Weight | 306.31 g/mol |

| SMILES | CCC(=O)Oc2ccc1oc(C)c(C(=O)OCCOC)c1c2 |

Antioxidant Properties

Research indicates that derivatives of benzofuran exhibit significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may possess comparable properties.

Anti-inflammatory Effects

Benzofuran derivatives are known to modulate inflammatory pathways. Studies have shown that compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound might play a role in reducing inflammation, potentially benefiting conditions such as arthritis or other inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The presence of ester and ether groups may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related research provides insights into its potential applications:

- Antioxidant Study : A study demonstrated that benzofuran derivatives could reduce oxidative stress markers in vitro, suggesting similar effects for this compound .

- Anti-inflammatory Research : Research on related compounds showed significant inhibition of COX enzymes, indicating potential anti-inflammatory benefits .

- Anticancer Investigations : Several benzofuran-based compounds have been reported to exhibit cytotoxicity against various cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties .

Q & A

Basic: What are the key synthetic steps and purification methods for this compound?

The synthesis involves:

- Benzofuran core formation : Cyclization of substituted phenols with propargyl derivatives under acidic or oxidative conditions (e.g., using 2,3-dichloro-5,6-dicyanobenzoquinone as an oxidant) .

- Propanoylation : Introducing the propanoyloxy group at position 5 via nucleophilic acyl substitution or esterification with propanoic acid derivatives.

- Esterification : Methoxyethyl group incorporation at position 3 using 2-methoxyethyl halides or Mitsunobu reactions.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating intermediates. Final product purity can be validated via HPLC (≥95%) .

Basic: Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assign peaks for methoxyethyl (δ ~3.3–3.6 ppm for OCH2CH2OCH3), propanoyloxy carbonyl (δ ~170 ppm), and benzofuran aromatic protons .

- HRMS : Confirm molecular formula (e.g., C20H22O7 requires exact mass 374.1365).

- IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Basic: What safety protocols are essential during handling?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation category 2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity category 3).

- Storage : In airtight containers at 2–8°C to prevent hydrolysis of ester groups .

Advanced: How can computational modeling predict its biological activity?

- Molecular docking : Screen against target proteins (e.g., fungal histone deacetylases) using AutoDock Vina. Focus on interactions between the propanoyloxy group and catalytic residues .

- QSAR : Corrogate substituent effects (e.g., methoxyethyl chain length) on inhibitory potency using Gaussian-based DFT calculations .

Advanced: How to resolve contradictions in propanoylation reaction yields?

- Variable catalysts : Compare BF3·Et2O (Lewis acid) vs. DMAP (nucleophilic catalyst) for esterification efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility but compete with nucleophiles.

- Kinetic monitoring : Use in situ FT-IR to track carbonyl intermediate formation and adjust stoichiometry .

Advanced: What strategies optimize X-ray crystallography for structural confirmation?

- Data collection : Use SHELXL for refinement (high-resolution data <1.2 Å) and ORTEP-3 for thermal ellipsoid visualization .

- Twinned crystals : Apply twin law matrices in SHELXL to resolve overlapping reflections.

- Hydrogen bonding : Analyze packing diagrams to validate methoxyethyl conformation and ester group planarity .

Advanced: How does storage stability impact experimental reproducibility?

- Hydrolysis risk : Monitor pH (neutral buffers) and humidity (<30%) to prevent ester degradation.

- Accelerated aging : Perform stress tests (40°C/75% RH for 14 days) with LC-MS to detect breakdown products (e.g., free benzofuran-3-carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.